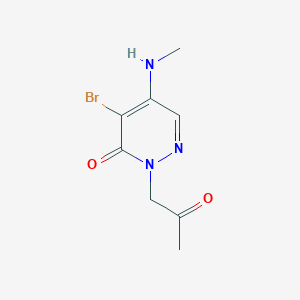

4-溴-5-(甲基氨基)-2-(2-氧代丙基)-3(2H)-嘧啶酮

描述

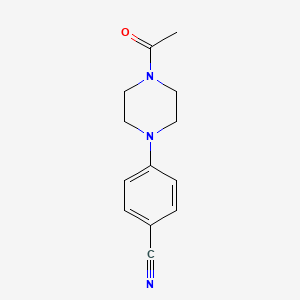

The compound "4-bromo-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone" is a derivative within the class of pyridazinone compounds. These compounds have been extensively studied due to their diverse pharmacological properties, including cardiotonic and platelet aggregation inhibitory activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the reaction of substituted amines with other chemical entities to form the desired pyridazinone core. For instance, a series of [4-(substituted-amino)phenyl]pyridazinones were synthesized and evaluated for their inotropic activity, which is a measure of the force of heart muscle contraction . Similarly, 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones were synthesized and showed significant activity as platelet aggregation inhibitors . These syntheses typically require careful control of reaction conditions to achieve the desired selectivity and yield.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. The presence of substituents on the pyridazinone ring can significantly affect the compound's binding affinity to biological receptors and, consequently, its pharmacological effects. For example, the structure-activity relationships (SARs) of synthesized pyridazinones were discussed in the context of their platelet aggregation inhibitory activity . The molecular structure is often confirmed using various analytical and spectroscopic methods, including X-ray crystallography .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules or for modifying their pharmacological properties. For instance, 5-bromo-2-pyrone, a related compound, was found to undergo smooth Diels-Alder cycloadditions, which is a type of chemical reaction that can be used to construct more complex structures . The reactivity of the pyridazinone derivatives can be exploited to synthesize a wide range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmaceutical agents. These properties are influenced by the molecular structure and the nature of the substituents on the pyridazinone ring. The ambiphilic nature of compounds like 5-bromo-2-pyrone suggests that they can interact with both electron-rich and electron-poor dienophiles, which is indicative of their versatile reactivity in chemical synthesis .

科学研究应用

除草剂应用

4-溴-5-(甲基氨基)-2-(2-氧代丙基)-3(2H)-嘧啶酮尤其用于除草剂应用。已发现包括此化学品变体的取代嘧啶酮化合物抑制植物中的希尔反应和光合作用,从而导致其植物毒性。此类化合物通常与众所周知的除草剂莠去津进行比较,但具有独特的生物学特性,包括对植物代谢解毒的抗性和对叶绿体发育的干扰。这些特性使其作为除草剂有效 (Hilton 等人,1969).

分析化学

在分析化学中,4-溴-5-(甲基氨基)-2-(2-氧代丙基)-3(2H)-嘧啶酮已被用作内标,用于评估除草剂配方中另一种嘧啶酮化合物吡唑酮的含量。它在分析方法中的作用突出了其作为参考化合物的化学稳定性和可靠性 (Výboh 等人,1974).

立体异构体的合成

该化合物还在合成具有各种药理学特征的立体异构体中发挥作用。一项研究描述了相关化合物 6-[4-[3-[[2-羟基-3-[4-[2- (环丙基甲氧基)乙基]苯氧基]丙基]氨基]丙酰胺]苯基]-5-甲基-4,5-二氢-3(2H)-嘧啶酮的四种可能立体异构体的合成,并指出了每种异构体的不同药理学特征 (Howson 等人,1988).

对光合作用的影响

研究还集中在嘧啶酮除草剂对藻类系统中光合电子传递的直接影响。已发现包括 4-溴-5-(甲基氨基)-2-(2-氧代丙基)-3(2H)-嘧啶酮在内的嘧啶酮化合物抑制光系统 II 电子传递,其效率因藻类物种和嘧啶酮上取代基的性质而异 (Samuel 和 Bose,1987).

在植物中的代谢

相关嘧啶酮化合物在植物中的代谢也一直是研究的主题。例如,研究了类似于 4-溴-5-(甲基氨基)-2-(2-氧代丙基)-3(2H)-嘧啶酮的 14C-SAN-6706 在蔓越莓植物中的代谢,揭示了这些化合物如何在植物系统中转运和代谢的见解 (Yaklich 等人,1974).

强心作用

该化合物也与强心作用有关。一项研究合成了一系列嘧啶酮衍生物,包括 [4-(取代-氨基)苯基]嘧啶酮和 [4-(取代-甲基)氨基]苯基]嘧啶酮,并评估了它们的正性肌力作用和心脏血流动力学效应。这项研究突出了嘧啶酮衍生物在强心药开发中的潜力 (Okushima 等人,1987).

属性

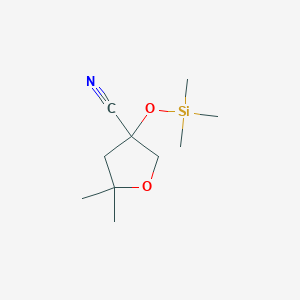

IUPAC Name |

4-bromo-5-(methylamino)-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-5(13)4-12-8(14)7(9)6(10-2)3-11-12/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXCYYRQZXIVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

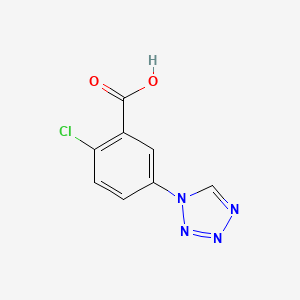

![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

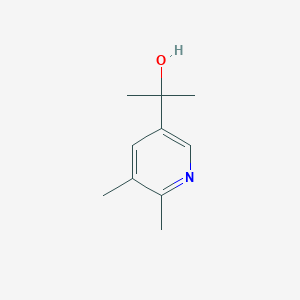

![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)